2-(4-nitrophenyl)-1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole
Description
2-(4-nitrophenyl)-1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both nitrophenyl and pyrazolyl groups in the structure of this compound suggests that it may exhibit unique chemical and biological properties.
Properties
IUPAC Name |
2-(4-nitrophenyl)-1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O2/c28-27(29)17-12-10-16(11-13-17)22-23-18-8-4-5-9-20(18)26(22)21-14-19(24-25-21)15-6-2-1-3-7-15/h1-14H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEQILWCEBTYFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2)N3C4=CC=CC=C4N=C3C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole typically involves multi-step organic reactions. One common method includes the condensation of 4-nitroaniline with 1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzimidazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzimidazole and pyrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole is not fully understood but is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the nitrophenyl and pyrazolyl groups suggests that it may interact with multiple pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
2-(4-nitrophenyl)-1H-benzimidazole: Lacks the pyrazolyl group, which may result in different biological activities.
1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole: Lacks the nitrophenyl group, which may affect its chemical reactivity and biological properties.
2-(4-aminophenyl)-1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole: The amino group may confer different reactivity and biological effects compared to the nitrophenyl group.
Uniqueness
2-(4-nitrophenyl)-1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole is unique due to the presence of both nitrophenyl and pyrazolyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups may enhance its potential as a versatile compound for various applications in research and industry.
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